molecular formula C9H13NO4S B1379001 4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide CAS No. 1243328-88-2

4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide

Cat. No.: B1379001
CAS No.: 1243328-88-2
M. Wt: 231.27 g/mol
InChI Key: ZTAOPXOCITXPFD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO4S. It is characterized by the presence of a hydroxy group, a propan-2-yloxy group, and a sulfonamide group attached to a benzene ring.

Scientific Research Applications

4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may yield an amine.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes or receptors. The propan-2-yloxy group may enhance its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide is unique due to the presence of both the hydroxy and propan-2-yloxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-3-propan-2-yloxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-6(2)14-9-5-7(15(10,12)13)3-4-8(9)11/h3-6,11H,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAOPXOCITXPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide
Reactant of Route 2
4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide
Reactant of Route 3
4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide
Reactant of Route 5
4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide
Reactant of Route 6
4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide

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